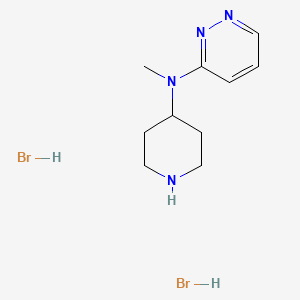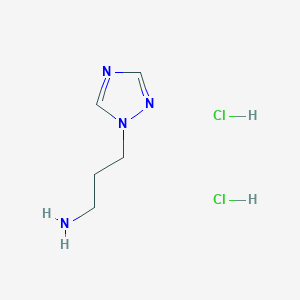![molecular formula C7H4ClN3S B1455502 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione CAS No. 91996-76-8](/img/structure/B1455502.png)
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves reactions with amines and other nitrogen-containing compounds . The specific synthesis pathway can vary depending on the desired substituents on the pyrimidine ring .Molecular Structure Analysis
Pyrido[2,3-d]pyrimidines have a fused ring structure consisting of a pyridine ring and a pyrimidine ring . The exact structure can vary depending on the substituents attached to the rings .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions . The reactivity of these compounds can be influenced by the substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure . Factors such as polarity, solubility, and stability can be influenced by the substituents on the rings .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One of the primary applications of "2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione" is in the synthesis of various heterocyclic compounds. Researchers have developed methods to create pyrimidine derivatives, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, showcasing promising antimicrobial activity (Sayed, H., Shamroukh, A. H., & Rashad, A. E., 2006). Similarly, the synthesis of novel fused pyridopyrimidine heterocycles has been reported, contributing significantly to the field of heterocyclic chemistry (Elneairy, M. A., Gad-Elkareem, M., & Taha, A. M., 2005).
Biological Activities
The synthesized heterocyclic derivatives from "2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione" have been evaluated for various biological activities. For instance, certain derivatives have shown notable antimicrobial properties, indicating their potential as therapeutic agents against microbial infections (Sayed, H., Shamroukh, A. H., & Rashad, A. E., 2006; Elneairy, M. A., Gad-Elkareem, M., & Taha, A. M., 2005).
Antitumor and Radioprotective Activities
Some novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety, derived from the key compound, have exhibited promising radioprotective and antitumor activities. These findings suggest the potential use of these compounds in developing cancer therapies and radioprotection agents (Alqasoumi, S., Ragab, F., Alafeefy, A., Galal, M., & Ghorab, M., 2009).
Green Chemistry Synthesis
A multicomponent approach for synthesizing the pyrido[2,3-d]pyrimidine scaffold highlights the advancement in green chemistry, emphasizing sustainable syntheses of biologically relevant compounds. This approach aligns with the modern drive towards eco-friendly chemical syntheses (Chaudhary, A., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1H-pyrido[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKAUWMAMJUALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=NC2=S)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amine](/img/structure/B1455427.png)







![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
